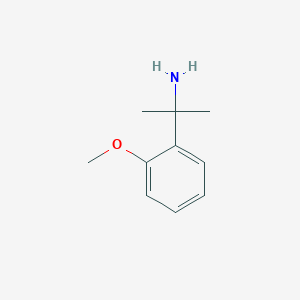

2-(2-Methoxyphenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVVAFHIEPYATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275000 | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74702-94-6 | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74702-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Transformations

Reactions Involving the Primary Amine Moiety

The primary amine group is a versatile functional group that serves as a key site for a variety of chemical transformations, including oxidation, alkylation, and acylation.

The oxidation of primary amines can lead to the formation of either imines or nitriles, depending on the reaction conditions and the oxidizing agents employed. The oxidation of an amine to an imine is a dehydrogenation reaction. nih.gov Further oxidation can convert the intermediate imine into a nitrile, a transformation that is generally more challenging to achieve. nih.gov

Various catalytic systems have been developed for the aerobic oxidation of amines. For instance, a combination of an ortho-naphthoquinone (o-NQ) catalyst and a copper salt can facilitate the homocoupling of benzylamines to form imines. organic-chemistry.org Electrochemical methods, sometimes using mediators like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) or halogen ions, have also been successfully developed for the oxidation of amines to both imines and nitriles. nih.gov

For 2-(2-Methoxyphenyl)propan-2-amine, these reactions would proceed as follows:

| Reaction Type | Reagent/Catalyst Examples | Expected Product |

|---|---|---|

| Oxidation to Imine | o-Naphthoquinone/Cu(OAc)₂, Aerobic conditions | 2-(2-Methoxyphenyl)propan-2-imine |

| Oxidation to Nitrile | Electrochemical oxidation (e.g., with TEMPO mediator) | 2-methoxy-benzonitrile |

The direct reduction of a primary amine to an alcohol is not a standard or chemically feasible transformation. The carbon-nitrogen single bond is generally stable under conditions used for common reductions. However, primary amines can be converted to alcohols through a multi-step process that involves substitution rather than reduction.

The most common method involves treating the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). vedantu.com This reaction forms an unstable diazonium salt intermediate. This intermediate readily loses nitrogen gas (N₂) to form a carbocation, which is then captured by water to yield the corresponding alcohol. vedantu.comquora.com In the case of this compound, this would lead to the formation of 2-(2-Methoxyphenyl)propan-2-ol.

Alternative modern methods for converting amines to alcohols include multi-enzyme cascade reactions and transformations using specific metal catalysts, which can offer higher yields and stereochemical control under milder conditions. vapourtec.comresearchgate.net

| Transformation | Reagents | Intermediate | Final Product |

|---|

| Amine to Alcohol Conversion | 1. NaNO₂, HCl (aq), 0-5°C 2. H₂O, heat | Diazonium Salt | 2-(2-Methoxyphenyl)propan-2-ol |

As a primary amine, this compound is nucleophilic and readily undergoes alkylation reactions with alkylating agents such as alkyl halides. The initial reaction produces a secondary amine. However, the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. quora.com This lack of selectivity, known as over-alkylation, often results in a mixture of products, which can be a significant drawback of this reaction.

| Reaction Step | Reactant | Product |

|---|---|---|

| Primary Amine Alkylation | This compound | N-alkyl-2-(2-Methoxyphenyl)propan-2-amine (Secondary Amine) |

| Secondary Amine Alkylation | N-alkyl-2-(2-Methoxyphenyl)propan-2-amine | N,N-dialkyl-2-(2-Methoxyphenyl)propan-2-amine (Tertiary Amine) |

| Tertiary Amine Alkylation | N,N-dialkyl-2-(2-Methoxyphenyl)propan-2-amine | N,N,N-trialkyl-2-(2-methoxyphenyl)propan-2-aminium salt (Quaternary Ammonium Salt) |

The primary amine of this compound can be readily acylated by reacting it with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This process results in the formation of a stable N-substituted amide and the elimination of a small molecule (e.g., HCl or a carboxylic acid). This is a highly reliable and widely used reaction in organic synthesis to protect amine groups or to build larger molecules. researchgate.net

| Acylating Agent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(2-(2-methoxyphenyl)propan-2-yl)acetamide |

| Benzoyl Chloride | Amide | N-(2-(2-methoxyphenyl)propan-2-yl)benzamide |

| Acetic Anhydride | Amide | N-(2-(2-methoxyphenyl)propan-2-yl)acetamide |

Reactivity of the 2-Methoxyphenyl Aromatic System

The aromatic ring of the molecule also possesses distinct reactivity, primarily influenced by the electron-donating methoxy (B1213986) group.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. lumenlearning.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. lumenlearning.com

In the case of this compound, the aromatic ring is substituted with a methoxy group (-OCH₃) and an alkylamine group. Both of these are generally considered electron-donating groups, which enrich the aromatic ring with electron density. This electron-rich nature deactivates the ring towards attack by nucleophiles. Furthermore, the methoxide (B1231860) ion (CH₃O⁻) is a strong base and therefore a poor leaving group. Consequently, direct nucleophilic aromatic substitution to replace the methoxy group on this compound is highly unfavorable under standard SNAr conditions. Such a transformation would likely require harsh reaction conditions, very powerful nucleophiles, or alternative mechanistic pathways not typical for this substrate.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about a molecule's vibrational modes. By measuring the inelastic scattering of monochromatic light, it serves as a valuable complement to infrared (IR) spectroscopy, particularly for identifying non-polar bonds and symmetric vibrations.

For 2-(2-Methoxyphenyl)propan-2-amine, a Raman spectrum would be expected to display a series of characteristic peaks corresponding to the vibrations of its distinct structural components. While specific, experimentally determined wavenumber values for this compound are not available, the expected vibrational modes can be predicted. Analysis would focus on identifying key group frequencies, such as the stretching and bending of the aromatic ring, the C-H bonds of the alkyl and methoxy (B1213986) groups, the C-N bond of the amine, and the C-O-C ether linkage. The sensitivity of Raman spectroscopy to crystal lattice vibrations would also make it an excellent tool for studying polymorphism in the solid state, should different crystalline forms of the compound exist.

Table 1: Predicted Key Vibrational Modes for this compound in Raman Spectroscopy

| Molecular Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Phenyl Ring | Ring Breathing (symmetric) | 990 - 1010 |

| Phenyl Ring | C=C Stretching | 1580 - 1620 |

| Methoxy Group | C-O-C Symmetric Stretch | 1080 - 1150 |

| Amine Group | C-N Stretch | 1000 - 1250 |

| Isopropyl Group | C-C Symmetric Stretch | 750 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly sensitive to the presence of chromophores—parts of a molecule that absorb light, typically those with π-systems or non-bonding valence electrons.

The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring. The presence of the methoxy group (an auxochrome) attached to the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum would likely exhibit characteristic absorptions corresponding to π → π* transitions of the aromatic system. Although precise absorption maxima (λmax) are solvent-dependent and have not been experimentally reported, analysis of similar aromatic compounds suggests where these transitions might occur.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Absorption Region |

| Substituted Benzene Ring | π → π* (E2-band) | ~210 - 230 nm |

| Substituted Benzene Ring | π → π* (B-band) | ~260 - 280 nm |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . Electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak [M]⁺ at m/z 165. The fragmentation pattern would be highly informative. Key fragmentation pathways would likely involve the loss of a methyl group (CH₃) to yield a stable benzylic cation at m/z 150, or cleavage of the C-C bond adjacent to the nitrogen atom. The base peak, the most abundant fragment, could potentially arise from the formation of a stable iminium cation or from the fragment resulting from the loss of the amine-bearing isopropyl group. The NIST Chemistry WebBook provides mass spectrometry data for the isomeric compound 1-(2-Methoxyphenyl)-2-propanamine, which shows a base peak at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment. A similar, though distinct, pattern would be expected for this compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 165 | Molecular Ion |

| [M-CH₃]⁺ | 150 | Loss of a methyl group |

| [M-C₃H₈N]⁺ | 107 | Loss of the propan-2-amine group, forming [C₇H₇O]⁺ |

| [C(CH₃)₂NH₂]⁺ | 58 | Isopropylamine (B41738) cation |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of atoms in the crystal lattice. This provides unambiguous data on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal its solid-state conformation. Key structural parameters of interest would include the planarity of the phenyl ring, the C-O bond lengths and C-O-C bond angle of the methoxy group, and the geometry around the quaternary carbon atom. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing arrangement. Such data is crucial for understanding the physical properties of the solid material and for computational modeling studies. To date, no crystallographic data for this compound has been deposited in public databases.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Structural Parameter | Information Gained |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-N). |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C in the ether). |

| Torsional Angles | Conformation of the molecule, such as the orientation of the methoxy group relative to the phenyl ring. |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular forces (e.g., hydrogen bonding). |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules. By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), it is possible to achieve a high-accuracy model of the molecular system in a gaseous state.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C1-C2 | 1.396 |

| C-O (methoxy) | 1.365 | |

| O-CH₃ (methoxy) | 1.428 | |

| C-N (amine) | 1.475 | |

| Bond Angles | C1-C2-C3 | 120.5 |

| C-O-CH₃ | 117.8 | |

| C-C-N | 110.2 | |

| Dihedral Angles | C1-C2-C(propyl)-N | -65.4 |

Note: The data in this table is representative of typical values found in DFT studies of similar aromatic amines and is presented for illustrative purposes.

DFT calculations can predict the vibrational spectra (FT-IR and Raman) of a molecule. Each calculated frequency corresponds to a specific mode of vibration, such as stretching, bending, or twisting of chemical bonds. These theoretical predictions are invaluable for interpreting experimental spectra.

Typically, calculated harmonic frequencies are slightly higher than experimental values due to the neglect of anharmonicity. Therefore, they are often scaled by an empirical factor (around 0.96) to improve the correlation with experimental data. A strong agreement between the scaled theoretical frequencies and the observed experimental bands confirms the optimized molecular structure and aids in the precise assignment of vibrational modes. For this compound, key vibrational modes include N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy group, and C=C stretching of the phenyl ring.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

|---|---|---|---|

| Amine N-H Stretch | 3410 | 3405 | Asymmetric stretch |

| Amine N-H Stretch | 3325 | 3320 | Symmetric stretch |

| Aromatic C-H Stretch | 3060 | 3058 | C-H stretch |

| Methoxy C-H Stretch | 2975 | 2970 | Asymmetric C-H stretch |

| Phenyl Ring C=C Stretch | 1605 | 1600 | C=C skeletal vibration |

| Amine N-H Bend | 1580 | 1575 | Scissoring |

Note: The data in this table is illustrative, based on characteristic frequencies for the functional groups present in the molecule.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the aromatic ring as well. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

Note: These energy values are representative examples derived from DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, owing to their high electronegativity and lone pairs of electrons. The most positive potential would be concentrated on the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions that contribute to the molecule's stability. It examines charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Selected NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C1-C6) | 5.5 | Lone pair delocalization |

| LP (O) | π* (C2-C3) | 20.1 | Lone pair delocalization |

| π (C1-C6) | π* (C2-C3) | 18.5 | π-electron delocalization |

Note: The data represents plausible interaction energies for the described molecular structure.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) measures the resistance to a change in electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates higher reactivity.

Electronegativity (χ) measures the ability of the molecule to attract electrons.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.

Table 5: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.85 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 0.25 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.80 |

| Chemical Softness (S) | S = 1 / (2η) | 0.179 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.05 |

| Chemical Potential (μ) | μ = -χ | -3.05 |

Note: Values are calculated based on the HOMO/LUMO energies listed in Table 3.

Theoretical and Computational Chemistry Investigations of this compound

Computational chemistry provides powerful tools to investigate the molecular properties of compounds like this compound from a theoretical standpoint. These methods allow for the exploration of electronic and structural characteristics that are difficult or impossible to measure experimentally. This section delves into the theoretical prediction of its non-linear optical properties and the influence of solvents on its electronic behavior.

Metabolic Studies: in Vitro and Non Human Enzymatic Biotransformations

Phase I Metabolic Pathways

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions catalyzed by various enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov For 2-(2-Methoxyphenyl)propan-2-amine, the expected primary Phase I metabolic pathways would include O-demethylation, hydroxylation, and N-demethylation.

O-demethylation is a common metabolic reaction for compounds containing methoxy (B1213986) groups. chem-station.com This process involves the removal of a methyl group from an ether, converting it into a hydroxyl group, which can make the molecule more polar. chem-station.comwikipedia.org In the case of this compound, the methoxy group on the phenyl ring is a likely site for this reaction.

Studies on structurally related compounds, such as methoxyphenamine (B1676417), have demonstrated the significance of O-demethylation. In human studies, O-demethylation of methoxyphenamine was a key metabolic pathway. nih.gov Similarly, in vitro studies with rabbit liver homogenates have shown that other methoxylated phenyl-2-aminopropane derivatives undergo O-demethylation. nih.gov While no specific studies on this compound are available, it is plausible that it would also be a substrate for O-demethylation, leading to the formation of a phenolic metabolite.

Hydroxylation, the addition of a hydroxyl group (-OH) to a molecule, is another major Phase I metabolic pathway. This reaction can occur on aromatic rings or aliphatic side chains. For this compound, hydroxylation could potentially occur on the phenyl ring or the propane (B168953) side chain.

Research on the related compound methoxyphenamine has shown that aromatic 5-hydroxylation is a significant metabolic route. nih.gov Hydroxylation increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. Although direct evidence for the hydroxylation of this compound is not available, this pathway is a common fate for many xenobiotics with a phenyl ring structure. google.com

While this compound is a primary amine and thus does not have N-methyl groups for N-demethylation, other transformations of the amino group are possible. For secondary or tertiary amine analogues, N-dealkylation is a common metabolic pathway. nih.govresearchgate.net For primary amines like this compound, metabolic pathways could involve N-acetylation or other conjugation reactions, which are typically considered Phase II reactions.

In studies of the related compound methoxyphenamine, which is a secondary amine, N-demethylation was observed as a metabolic pathway distinct from O-demethylation and hydroxylation. nih.gov

The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of xenobiotics. nih.gov Specific CYP isoenzymes exhibit substrate selectivity. While there are no specific studies identifying the CYP isoenzymes involved in the metabolism of this compound, studies on analogous compounds can provide insights.

For instance, the metabolism of N-(2-methoxyphenyl)hydroxylamine, a related compound, was found to be mediated by several human CYP isoenzymes. The reduction of this compound to o-anisidine (B45086) was primarily attributed to CYP3A4, CYP2E1, and CYP2C family enzymes, with minor contributions from CYP2D6 and CYP2A6. nih.gov The metabolism of methoxyphenamine, another structural analogue, has been shown to be dependent on the debrisoquine-type cytochrome P450, which is now known as CYP2D6. nih.gov Given the structural similarities, it is conceivable that these or other common drug-metabolizing CYP isoenzymes, such as CYP1A2, CYP2C9, and CYP2C19, could be involved in the metabolism of this compound.

Table 1: Potential Phase I Metabolites of this compound and Involved Enzymes (Hypothetical)

| Metabolic Reaction | Potential Metabolite | Potentially Involved Enzymes |

| O-Demethylation | 2-(2-Hydroxyphenyl)propan-2-amine | Cytochrome P450 enzymes (e.g., CYP2D6) |

| Aromatic Hydroxylation | 2-(2-Methoxy-x-hydroxyphenyl)propan-2-amine | Cytochrome P450 enzymes (e.g., CYP2D6) |

This table is hypothetical and based on the metabolism of structurally related compounds. Specific studies on this compound are required for confirmation.

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These reactions significantly increase the water solubility of the xenobiotic, facilitating its excretion from the body. nih.gov

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, typically at a hydroxyl, carboxyl, or amino group. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic metabolites formed during Phase I O-demethylation or hydroxylation of this compound would be prime candidates for glucuronidation. The primary amine group could also potentially undergo N-glucuronidation. nih.gov

While no specific studies on the glucuronidation of this compound have been identified, this is a very common pathway for the elimination of phenolic compounds and amines. For example, studies on other arylpropionic acids have demonstrated enantioselective glucuronidation. researchgate.net

Table 2: Potential Phase II Conjugates of this compound Metabolites (Hypothetical)

| Precursor Metabolite | Conjugation Reaction | Potential Conjugate | Potentially Involved Enzymes |

| 2-(2-Hydroxyphenyl)propan-2-amine | Glucuronidation | 2-(2-Hydroxyphenyl)propan-2-amine-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| 2-(2-Methoxy-x-hydroxyphenyl)propan-2-amine | Glucuronidation | 2-(2-Methoxy-x-hydroxyphenyl)propan-2-amine-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| This compound | N-Glucuronidation | This compound-N-glucuronide | UDP-glucuronosyltransferases (UGTs) |

This table is hypothetical and based on general principles of drug metabolism. Specific studies on this compound are required for confirmation.

Sulfation Reactions

No studies have been identified that document the sulfation of this compound. Sulfotransferases (SULTs) are the enzymes responsible for catalyzing the transfer of a sulfonate group from a donor molecule to the substrate. For a compound like this compound, potential sites for sulfation could be the primary amine or a hydroxylated metabolite. However, without experimental evidence, it is not possible to confirm if this metabolic pathway occurs.

Acetyl Conjugation

Similarly, there is no available research on the acetyl conjugation of this compound. N-acetyltransferases (NATs) are the enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amine. The primary amine of this compound would be a potential substrate for NAT enzymes. The occurrence and extent of this reaction have not been reported in the scientific literature.

Characterization of Metabolites in In Vitro Systems (e.g., Liver Microsomes, Isolated Hepatocytes)

No published studies have characterized the metabolites of this compound following incubation with liver microsomes or isolated hepatocytes. Such studies would typically involve incubating the compound with these in vitro systems and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed. These investigations are essential to determine the primary routes of metabolism, such as oxidation, hydroxylation, demethylation, and subsequent conjugation reactions.

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation of 2-(2-Methoxyphenyl)propan-2-amine from complex mixtures, enabling its accurate quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. restek.comrestek.comgcms.cz However, the analysis of volatile amines like this compound by GC can be challenging due to their basicity and high polarity. These characteristics can lead to interactions with active sites in the GC column, resulting in poor peak shape and inaccurate quantification. restek.comrestek.comgcms.cz

To overcome these challenges, specialized capillary columns, such as the Rtx-Volatile Amine column, have been developed. These columns are designed to be highly inert, providing good retention and efficiency for basic compounds. restek.comgcms.cz The use of a stable bonded phase makes these columns robust and capable of withstanding repeated injections of samples in matrices like water. restek.comgcms.cz Derivatization is another strategy employed to improve the GC analysis of amines. This process involves chemically modifying the amine to reduce its polarity and improve its chromatographic behavior. restek.com However, derivatization can be time-consuming and may introduce other analytical challenges. restek.com

Headspace GC (HS-GC) coupled with a flame ionization detector (FID) offers a simple and universal method for the analysis of volatile amines in various matrices, including pharmaceuticals. rsc.org This technique is advantageous due to its simplicity and ease of operation. rsc.org Researchers have developed generic GC-FID methods capable of analyzing a wide range of volatile amines in a single run. chromatographyonline.com

Table 1: GC Parameters for Volatile Amine Analysis

| Parameter | Value/Description | Reference |

| Column | Rtx-Volatile Amine | restek.com |

| Injector | Split/Splitless | waters.com |

| Carrier Gas | Helium or Hydrogen | chromatographyonline.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | rsc.orgchromatographyonline.comwaters.com |

| Temperature Program | 150 °C (2 mins) to 250 °C (4 mins) at 50 °C/min | waters.com |

This table provides a general overview of typical GC parameters. Specific conditions may vary depending on the sample matrix and analytical goals.

Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Compounds

Liquid chromatography (LC) is the preferred method for the analysis of non-volatile and thermally labile compounds, including many amines and their derivatives. nih.govnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer high resolution and sensitivity for the separation of complex mixtures. helsinki.fimdpi.com

The choice of mobile phase and column is critical for achieving optimal separation of amines in LC. Reversed-phase (RP) chromatography is widely used, but the high polarity of some amines can lead to poor retention. scispace.com To address this, ion-pairing chromatography or derivatization techniques can be employed. scispace.com Ion-pairing agents, such as tributylamine, can be added to the mobile phase to enhance the retention of acidic compounds. scispace.com Derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can improve the retention of amines. scispace.com

The pH of the mobile phase also plays a significant role in the separation of amines. waters.com By adjusting the pH, the ionization state of the amine can be controlled, thereby influencing its retention on the column. waters.com For instance, at a higher pH, amines are less protonated and exhibit longer retention times on reversed-phase columns. waters.com

Hyphenated Mass Spectrometry Techniques

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound.

GC-Mass Spectrometry (GC-MS) for Structural Confirmation and Quantitative Analysis

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of MS. waters.comnih.gov This technique is invaluable for the structural confirmation of this compound and its metabolites. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. waters.com

Electron ionization (EI) is a common ionization technique used in GC-MS, but it can sometimes lead to extensive fragmentation, making it difficult to determine the molecular weight of the analyte. waters.comchromforum.org In such cases, chemical ionization (CI) can be used as a softer ionization technique to produce a more prominent molecular ion peak. waters.com The use of solvents like methanol (B129727) or ethanol (B145695) in GC-MS analysis of primary amines can sometimes lead to the formation of imine artifacts, which must be considered during data interpretation. nih.gov

LC-Mass Spectrometry (LC-MS, LC-MS/MS, LC-HR-MS/MS) for Complex Mixture Analysis

LC-MS and its tandem and high-resolution variants are indispensable for the analysis of this compound in complex biological and environmental matrices. nih.govnih.govnih.gov LC-MS combines the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. mdpi.com

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. nih.govnih.gov This technique is particularly useful for quantifying low levels of the target analyte in the presence of interfering substances. nih.gov High-resolution mass spectrometry (LC-HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its metabolites, further aiding in their identification. nih.govfda.govthermofisher.com

The choice of ionization source is crucial in LC-MS. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like amines. waters.comnih.gov

Table 2: LC-MS Parameters for Amine Analysis

| Parameter | Value/Description | Reference |

| Chromatography | UHPLC/HPLC with Reversed-Phase or HILIC column | mdpi.comoup.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium (B1175870) bicarbonate | waters.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | waters.comnih.gov |

| Mass Analyzer | Triple Quadrupole, Time-of-Flight (TOF), Orbitrap | nih.govthermofisher.combirmingham.ac.uk |

| Detection Mode | Multiple Reaction Monitoring (MRM), Full Scan, Product Ion Scan | nih.govthermofisher.com |

This table provides a general overview of typical LC-MS parameters. Specific conditions will vary based on the analyte, matrix, and analytical objectives.

Spectroscopic Methods in Quantitative Analysis (e.g., UV-Vis Spectrophotometry)

UV-Vis spectrophotometry can be a simple and cost-effective method for the quantitative analysis of amines, including this compound, particularly after derivatization. researchgate.netmedicaljournalssweden.se The underlying principle is the measurement of the absorbance of light by the analyte at a specific wavelength.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. medicaljournalssweden.se The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The presence of the methoxyphenyl group in this compound results in UV absorption. researchgate.netresearchgate.net However, for enhanced sensitivity and selectivity, especially in complex matrices, chemical derivatization can be employed to introduce a chromophore with a strong absorbance at a specific wavelength. researchgate.net For instance, amines can be derivatized with reagents like pentafluorobenzaldehyde, and the resulting product can be quantified using UV-Vis spectroscopy. researchgate.net

Derivatives, Analogues, and Synthetic Applications in Organic Chemistry

Systematic Synthesis of Structurally Modified Derivatives

The synthesis of derivatives from the basic methoxyphenylpropanamine structure allows for a systematic exploration of chemical space. Modifications can be strategically applied to three main regions of the molecule: the phenyl ring, the amine functional group, and the propane (B168953) chain.

The aromatic phenyl ring is a prime site for modification through various electrophilic substitution reactions. The existing methoxy (B1213986) group directs incoming electrophiles, influencing the position of new substituents.

Demethylation and Substitution: The methoxy groups are critical for certain biological activities. Their removal or repositioning can drastically alter a compound's properties. For instance, in studies on related 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a 20-fold decrease in agonist potency at the 5-HT₂A receptor, while deleting the 2-methoxy group led to a more than 500-fold drop in potency nih.gov.

Sulfonation: The phenyl ring can undergo sulfonation. For example, N-protected (R)-(4-methoxyphenyl)propane-2-amine can be chlorosulfonated with chlorosulfonic acid, where the electrophilic substitution is predominantly directed to the position ortho to the methoxy group google.com. This introduces a sulfonyl chloride group that can be further converted into sulfonamides.

Table 1: Examples of Phenyl Ring Modifications on Methoxyphenylamine Scaffolds

| Modification Type | Reagents | Position of Modification | Resulting Functional Group |

|---|---|---|---|

| Demethylation | - | 2- or 5-position (on dimethoxy analogues) | Hydroxyl (-OH) |

The reactivity of the amine group makes it a versatile handle for introducing a wide range of substituents through alkylation, acylation, and reductive amination.

N-Alkylation: A common modification is the introduction of an alkyl or arylmethyl group. N-benzylation, for instance, can be achieved through reductive amination of a precursor ketone with benzylamine in the presence of a catalyst like Pt/C and hydrogen chemicalbook.comgoogle.com. This method is used in the synthesis of intermediates for pharmaceuticals chemicalbook.com.

N-Acylation: The amine can be protected or functionalized by reaction with an acylating agent. N-trifluoroacetylation, using a reagent like trifluoroacetic anhydride, is a strategy employed in multi-step syntheses, such as in Friedel-Crafts reactions starting from D-alanine google.com.

Table 2: Examples of Amine Functional Group Modifications

| Modification Type | Reagents/Method | Resulting Functional Group | Purpose |

|---|---|---|---|

| N-Benzylation | Benzylamine, Pt/C, H₂ | N-benzylamine | Synthesis of specific drug intermediates chemicalbook.comgoogle.com |

Altering the propane backbone can significantly impact the molecule's conformational flexibility and spatial orientation, which is crucial for its interaction with other molecules.

Conformational Restriction: One strategy to study the bioactive conformation is to incorporate the side chain into a more rigid structure. For example, creating cyclopropane analogues, such as (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine, helps to understand the spatial orientation of the amine chain required for biological activity nih.gov. The synthesis of derivatives like 2-(2-methoxyphenyl)-2-methylcyclopropan-1-amine hydrochloride provides building blocks with such restricted conformations biosynth.com.

Table 3: Examples of Propane Chain Modifications

| Modification Type | Synthetic Strategy | Resulting Structure | Purpose |

|---|

Investigation of Structure-Reactivity Relationships (SRR) of Derivatives

The investigation of structure-reactivity relationships (SRR), often discussed as structure-activity relationships (SAR) in medicinal chemistry, is essential for understanding how specific molecular features influence a compound's chemical behavior and biological effects. The systematic synthesis of derivatives is a prerequisite for these studies.

Research on analogous 2,5-dimethoxyphenylpiperidines has provided clear insights into the SAR for 5-HT₂A receptor agonism nih.gov. The findings highlight the sensitivity of this receptor to the substitution pattern on the phenyl ring and the stereochemistry of the molecule.

Impact of Methoxy Groups: As previously noted, the presence and position of methoxy groups on the phenyl ring are critical. Deletion of either the 2- or 5-methoxy group from an active compound leads to a significant decrease in agonist potency, indicating that both groups are important for optimal receptor interaction nih.gov. Complete removal of both methoxy groups results in a compound with negligible activity nih.gov.

Stereoselectivity: Bioactivity is often confined to a single enantiomer. For many conformationally restrained analogues, the agonist activity at the 5-HT₂A receptor resides primarily in one of the stereoisomers, emphasizing the importance of a specific three-dimensional arrangement for molecular recognition nih.gov.

Table 4: Structure-Activity Relationship (SAR) for 5-HT₂A Receptor Agonism in Analogues

| Structural Modification | Observation | Implication |

|---|---|---|

| Deletion of 5-MeO group | 20-fold drop in potency nih.gov | 5-MeO group is important for activity |

| Deletion of 2-MeO group | >500-fold drop in potency nih.gov | 2-MeO group is critical for activity |

| Deletion of both MeO groups | Negligible agonist activity nih.gov | Aromatic methoxy substitution is essential |

Role as a Building Block in the Synthesis of Complex Organic Molecules

In organic synthesis, a "building block" refers to a molecule or intermediate with defined functional groups that can be used in the stepwise construction of more complex target compounds . Methoxyphenylpropanamine derivatives are valuable building blocks due to the presence of a chiral center and reactive functional groups (amine and aromatic ring) that allow for further elaboration .

These compounds serve as key intermediates in the synthesis of various fine chemicals and pharmaceuticals . Their utility is demonstrated in the production of advanced molecules where the methoxyphenylpropane core constitutes a significant portion of the final structure.

Synthesis of Pharmaceuticals: A prominent example is the use of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine in the synthesis of the anti-asthma drug (R, R)-formoterol google.com. The chiral amine building block is coupled with another complex fragment, and subsequent removal of protecting groups yields the final active pharmaceutical ingredient google.com.

Synthesis of Substituted Benzenesulfonamides: The scaffold is also a precursor for other classes of molecules. A process starting from D-alanine and methoxybenzene produces an N-protected (R)-(4-methoxyphenyl)propane-2-amine, which is then chlorosulfonated and further modified to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a complex chiral amine with potential applications google.com.

Chiral amines are fundamental components in a vast array of pharmaceuticals and fine chemicals. The ability to efficiently generate enantiomerically pure amines is a major focus in organic chemistry.

The 2-(methoxyphenyl)propan-2-amine framework can be considered a primary chiral scaffold from which other, more elaborate chiral amines can be derived.

Deprotection to Yield Primary Amines: In synthetic routes where the amine is initially protected, for example as an N-benzyl derivative, a subsequent deprotection step can yield the corresponding primary chiral amine. For instance, (R, R)-1-(4-p-methoxy-phenyl)-N-(1-phenylethyl)-2-propylamine can undergo hydrogenolysis with a Pd/C catalyst to remove the phenylethyl group, affording R-1-(4-methoxyphenyl)-2-propylamine, a versatile primary chiral amine intermediate google.com.

Synthesis from Chiral Precursors: The synthesis can also be approached from simpler chiral building blocks. A multi-step process that begins with the amino acid D-alanine and reacts it with methoxybenzene via a Friedel-Crafts reaction is a method to prepare homochiral cathinones, which are precursors to the desired chiral methoxyphenylpropane-2-amine structure google.com. This chemoenzymatic strategy highlights how the target chiral amine itself is built from a more fundamental chiral pool starting material google.com.

Intermediate in Multi-Step Organic Synthesis

2-(2-Methoxyphenyl)propan-2-amine is a versatile chemical intermediate utilized in the construction of more complex molecular structures in organic chemistry. vapourtec.comlibretexts.org Its utility stems from the presence of two key reactive sites: a primary amine group and a methoxy-substituted aromatic ring. The primary amine serves as a potent nucleophile, while the aromatic ring can undergo electrophilic substitution, allowing for a variety of chemical transformations. Amines are fundamental building blocks for the synthesis of important intermediates and fine chemicals such as pharmaceuticals and dyes. researchgate.net

The primary amine function is readily employed in reactions such as reductive amination, acylation, and the formation of imines and amides. For instance, in a process analogous to the synthesis of related pharmaceutical intermediates, this compound can react with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to yield a secondary amine. nih.gov A common reducing agent for this transformation is sodium triacetoxyborohydride. nih.gov This particular reaction is a key step in building the core structure of many biologically active compounds.

A specific example of this is seen in the synthesis of N-benzyl derivatives, which are precursors to pharmaceuticals like Formoterol. chemicalbook.com In a typical procedure, a ketone precursor, such as 1-(4-methoxyphenyl)propan-2-one, is reacted with an amine like benzylamine in the presence of a catalyst (e.g., 5% Platinum on carbon) and hydrogen gas to directly form the N-substituted amine product. chemicalbook.comgoogle.com This one-pot reductive amination is an efficient method for creating new carbon-nitrogen bonds. chemicalbook.com

Furthermore, the amine group can react with acyl chlorides or acid anhydrides to form stable amide bonds. This acylation is a fundamental transformation used to build larger molecules and is a key step in the late-stage modification of bioactive compounds. researchgate.net The compound can also be instrumental in multicomponent reactions, where an amine, a carbonyl compound, and a third component react to form a complex product in a single step. nih.gov Reactions like the Mannich or Petasis reaction exemplify this approach, showcasing the efficiency of using amine intermediates to rapidly generate molecular diversity. nih.gov

The methoxyphenyl moiety also influences the compound's reactivity. The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, although steric hindrance from the adjacent propan-2-amine group can influence the regioselectivity of incoming electrophiles. This allows for further functionalization of the aromatic ring, adding another layer of synthetic utility.

The following table summarizes key synthetic transformations involving amine intermediates like this compound.

| Reaction Type | Reactants | Common Reagents | Product Type |

| Reductive Amination | Aldehyde or Ketone | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride, H₂/Catalyst (Pt/C, Pd/C) nih.govchemicalbook.comgoogle.com | Secondary or Tertiary Amine nih.gov |

| Acylation | Acyl Chloride, Acid Anhydride | Base (e.g., Triethylamine, Pyridine) | Amide researchgate.net |

| Imine Formation | Aldehyde or Ketone | Acid or Base catalyst | Imine (Schiff Base) nih.govnih.gov |

| Heterocycle Synthesis | α,β-Unsaturated Ketones, Dicarbonyls | Varies (often acid or base catalyzed) | Nitrogen-containing heterocycles nanobioletters.com |

These reactions highlight the role of this compound as a valuable building block, enabling access to a wide array of more complex chemical structures through well-established synthetic methodologies.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Chemistry Routes for Synthesis

The synthesis of amines, fundamental building blocks in the chemical industry, is increasingly scrutinized through the lens of green chemistry. rsc.org Traditional methods like the Gabriel synthesis and reductive alkylation are often hampered by poor atom economy and the generation of significant waste. rsc.org Future research concerning 2-(2-Methoxyphenyl)propan-2-amine will likely prioritize the development of more sustainable synthetic pathways.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes, such as amine transaminases (ATAs), offers a highly selective and environmentally benign route to chiral amines. acs.org Research could focus on identifying or engineering enzymes capable of converting a suitable ketone precursor into this compound. The use of biomass-derived starting materials is another promising green approach. rsc.orgnih.gov For instance, chitin, the second most abundant natural polymer, can be a source for producing various amines through selective deoxygenation processes. nih.gov

Catalytic Hydrogenation: "Hydrogen borrowing" or hydrogen autotransfer reactions represent a highly atom-economical method for amine synthesis from alcohols. rsc.org This approach, often utilizing transition metal catalysts, generates water as the only byproduct.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability compared to batch processes. Integrating catalytic systems into flow setups could lead to more efficient and sustainable production of this compound.

Alternative Solvents and Reaction Conditions: The exploration of reactions in greener solvents, such as water or ionic liquids, or under solvent-free and microwave-assisted conditions, aligns with the principles of sustainable chemistry. nih.gov

| Green Synthesis Approach | Potential Advantages | Relevant Precursors/Catalysts |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Ketone precursors, Amine Transaminases (ATAs). acs.org |

| Hydrogen Borrowing | High atom economy, water as byproduct. | Alcohol precursors, Transition metal catalysts. rsc.org |

| Flow Chemistry | Improved safety, scalability, and control. | Heterogeneous or homogeneous catalysts. |

| Biomass Conversion | Use of renewable feedstocks. | Chitin, Lignocellulose. nih.gov |

Application of Advanced Spectroscopic Techniques for Detailed Structural Insights (e.g., Solid-State NMR)

A comprehensive understanding of a molecule's three-dimensional structure and conformational dynamics is paramount. While standard techniques like solution-state NMR and mass spectrometry provide foundational data, advanced spectroscopic methods can offer deeper insights into the solid-state structure of this compound. omicsonline.orgnih.govnumberanalytics.com

Solid-State NMR (ssNMR): This technique is particularly powerful for analyzing crystalline and amorphous solids, providing information that is inaccessible in solution. europeanpharmaceuticalreview.com For this compound, ssNMR could:

Elucidate Polymorphism: Identify and characterize different crystalline forms (polymorphs), which can have distinct physical properties. europeanpharmaceuticalreview.com

Determine Conformation: Provide precise details about the conformation of the molecule in the solid state, including the orientation of the methoxy (B1213986) group relative to the aromatic ring. nih.govescholarship.org Studies on related phenethylamines have used 13C ssNMR to determine the conformation of arylmethoxyl groups, finding that those with ortho substituents tend to adopt an out-of-plane conformation. nih.gov

Analyze Intermolecular Interactions: Probe non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Other Advanced Techniques:

Cryogenic NMR: Enhances sensitivity and resolution, allowing for the study of smaller samples or more complex systems. numberanalytics.com

Dynamic Nuclear Polarization (DNP) SSNMR: Can dramatically increase the signal intensity in ssNMR, enabling the analysis of low-concentration samples. europeanpharmaceuticalreview.com

Three-Dimensional Electron Diffraction: Complements ssNMR and can be used for de novo structure determination of microcrystalline solids. researchgate.net

| Spectroscopic Technique | Information Gained | Application to this compound |

| Solid-State NMR (ssNMR) | Polymorphism, solid-state conformation, intermolecular interactions. europeanpharmaceuticalreview.com | Characterization of crystalline forms and packing. |

| 13C ssNMR | Conformation of methoxy group. nih.gov | Determining the orientation of the ortho-methoxy group. |

| Cryogenic NMR | High sensitivity and resolution spectra. numberanalytics.com | Analysis of small sample quantities. |

| 3D Electron Diffraction | De novo structure determination. researchgate.net | Elucidating the crystal structure from microcrystals. |

Computational Design and Virtual Screening for Novel Chemical Entities with Desired Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, computational approaches can accelerate the discovery of new derivatives with specific reactivity or properties.

Virtual Screening: This involves computationally screening large libraries of virtual compounds to identify those with a high probability of possessing a desired activity. mdpi.com Starting from the this compound scaffold, virtual screening could be used to:

Identify analogs with enhanced catalytic activity for specific transformations.

Discover derivatives with unique electronic or steric properties.

Predict the binding affinity of derivatives to target proteins or materials, as has been done for other phenethylamine (B48288) derivatives. researchgate.netnih.gov

Molecular Docking and Dynamics: These methods can predict how a molecule interacts with a target, such as an enzyme's active site or a receptor. mdpi.comresearchgate.net For instance, docking studies have been used to investigate the interaction of phenethylamine derivatives with biological targets. researchgate.netresearchgate.net This could be applied to design new catalysts or functional molecules based on the this compound structure.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and calculating the effect on a desired property (e.g., reactivity), a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.netnih.gov This allows for the rational design of new molecules with optimized performance.

Exploration of Novel Catalytic Systems for Efficient Transformations

The amine functionality in this compound makes it a valuable substrate and potential ligand or organocatalyst for a variety of chemical transformations.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis for its atom economy. capes.gov.bryoutube.com Research could explore novel catalytic systems (e.g., based on transition metals like palladium, rhodium, or iridium) to selectively functionalize the C-H bonds of the aromatic ring or the alkyl backbone of this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgresearchgate.netacs.org The amine group can participate in photoredox cycles, and research could investigate the use of this compound or its derivatives in reactions such as:

Oxidative Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds. acs.org

Reductive Transformations: Utilizing the amine as a reductant or in combination with a photocatalyst. youtube.com

Asymmetric Catalysis: The development of chiral catalysts based on the this compound scaffold could enable enantioselective transformations. This would involve synthesizing chiral derivatives and evaluating their performance as ligands for metal catalysts or as organocatalysts themselves.

Q & A

Q. What are the established synthetic routes for 2-(2-Methoxyphenyl)propan-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves reductive amination of 2-methoxypropiophenone or nucleophilic substitution of a precursor amine with a 2-methoxyphenyl group. For example:

- Reductive Amination: React 2-methoxypropiophenone with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Monitor pH (optimal range: 5–6) and temperature (25–40°C) to minimize side reactions .

- Nucleophilic Substitution: Use a halogenated intermediate (e.g., 2-(2-methoxyphenyl)-2-propyl bromide) with ammonia in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) .

Optimization: Yield can be improved by controlling stoichiometry (1.2:1 molar ratio of ketone to amine) and using catalytic hydrogenation (H₂, Pd/C) for cleaner reduction .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30) to assess purity (>98% for pharmacological studies) .

- Thermal Analysis:

- Determine melting point (reported range: 32–34°C) and stability via TGA (decomposition >200°C) .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI+). Optimize transitions for m/z 166 → 121 (quantifier) and 166 → 91 (qualifier) .

- Sample Preparation: Extract from plasma via solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX). Validate recovery rates (≥85%) and matrix effects .

- Forensic Screening: Employ GC-MS with derivatization (e.g., TFAA) to enhance volatility and confirm identity via NIST library matching .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Control: Monitor airborne concentrations with NIOSH-approved samplers. Implement respiratory protection (P95 masks) if ventilation is inadequate .

- Spill Management: Neutralize spills with 10% acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated using in vitro models?

Methodological Answer:

- Hepatocyte Incubations: Incubate the compound (10 µM) with primary human hepatocytes in Williams’ Medium E. Quench reactions at 0, 1, 3, and 6 hours. Analyze metabolites via UPLC-QTOF (e.g., hydroxylation at the methoxy group or N-demethylation) .

- CYP Inhibition Assays: Use recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify major metabolizing enzymes. Measure IC₅₀ values with fluorogenic substrates .

Q. What strategies resolve contradictory data in the compound’s receptor binding affinity across studies?

Methodological Answer:

- Assay Standardization:

- Use uniform radioligands (e.g., [³H]ketanserin for 5-HT₂A receptor studies) and control for buffer composition (e.g., Tris-HCl vs. HEPES) .

- Data Normalization:

- Express binding affinity (Kᵢ) relative to a reference compound (e.g., clozapine) to account for inter-lab variability .

- Computational Docking:

- Perform molecular dynamics simulations (e.g., using AutoDock Vina) to validate experimental Kᵢ values and identify key binding residues .

Q. How can structural analogs of this compound be designed to probe SAR for CNS activity?

Methodological Answer:

- Core Modifications:

- Introduce electron-withdrawing groups (e.g., -Cl at the phenyl para position) to enhance blood-brain barrier penetration .

- Replace the methoxy group with a methylenedioxy ring to assess impact on serotonin receptor selectivity .

- Stereochemical Analysis:

- Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) and compare EC₅₀ values in in vivo locomotor assays .

Q. What computational methods predict the compound’s physicochemical properties and ADMET profile?

Methodological Answer:

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Reaction Monitoring:

- Use inline FTIR to track intermediate formation and optimize reaction quenching .

- Byproduct Analysis:

- Characterize impurities via HRMS and NMR to identify side reactions (e.g., over-reduction to secondary amines) .

- DoE Optimization:

- Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio) and identify robust conditions .

Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?

Methodological Answer:

- Rodent Behavioral Assays:

- Test locomotor activity in open-field tests (dose range: 5–20 mg/kg, i.p.) and compare to amphetamine analogs .

- Microdialysis:

- Implant probes in the nucleus accumbens to measure dopamine release via HPLC-ECD .

- Ethical Design:

- Adhere to ARRIVE guidelines for sample size calculation and blinding protocols to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.